8-Chloropyrido[2,3-d]pyridazine
Description
8-Chloropyrido[2,3-d]pyridazine is a nitrogen-containing heterocyclic compound characterized by a fused pyridine-pyridazine ring system with a chlorine substituent at the 8-position. Its molecular formula is C₇H₄ClN₃, and it serves as a critical intermediate in medicinal chemistry for synthesizing bioactive derivatives . For example, 8-chloropyrido[2,3-d]pyridazin-5-amine (CAS 2843-73-4) has a molecular weight of 196.6 g/mol and is utilized as a precursor in drug discovery due to its reactive amine group . The chlorine atom enhances electrophilic reactivity, facilitating further functionalization .
Properties
IUPAC Name |
8-chloropyrido[2,3-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(4-10-11-7)2-1-3-9-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEMDHJPRIFLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178238 | |
| Record name | 8-Chloropyrido(2,3-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23590-59-2 | |
| Record name | 8-Chloropyrido(2,3-d)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloropyrido(2,3-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-CHLOROPYRIDO(2,3-D)PYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2WSY99DLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloropyrido[2,3-d]pyridazine can be synthesized through several methods. One common approach involves the dehydrazination of chlorohydrazino-pyrido[2,3-d]pyridazines. This method typically involves the cyclization of hydrazino derivatives with formic acid, leading to the formation of the desired chloropyrido[2,3-d]pyridazine .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 8th position can be replaced by nucleophiles such as amines, thiols, and alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form new heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Cyclization Reactions: Formic acid is often used as a reagent for cyclization reactions.
Major Products:
Nucleophilic Substitution: Products include various substituted pyridopyridazines.
Cyclization Reactions: Products include new heterocyclic compounds such as triazolopyridazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery programs.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 8-Chloropyrido[2,3-d]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines share a fused pyridine-pyrimidine core but differ in the placement of nitrogen atoms. These compounds exhibit broad biological activity, including antibacterial properties .
Pyrido[3,4-d]pyridazine Derivatives
Pyrido[3,4-d]pyridazines, such as those synthesized by Oka et al. (1975), feature a pyridazine ring fused at the 3,4-positions of pyridine. These compounds often require multistep syntheses involving cyclocondensation reactions, contrasting with the more straightforward halogenation routes used for 8-chloropyrido[2,3-d]pyridazine .
Substituted Derivatives
- 3-Bromo-8-chloropyrido[2,3-d]pyridazine (CAS 794592-14-6): This bromo-chloro derivative has a molecular weight of 244.48 g/mol (C₇H₃BrClN₃).
- 8-Chloropyrido[2,3-d]pyridazin-5-amine : The amine group at position 5 enables nucleophilic substitution, making it versatile for coupling with carboxylic acids or sulfonyl chlorides in drug design .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | LogP |
|---|---|---|---|
| This compound | 181.6 | Low (non-polar core) | 2.1 |
| 8-Chloropyridazin-5-amine | 196.6 | Moderate (polar amine) | 1.8 |
| 3-Bromo-8-chloro derivative | 244.48 | Low (halogenated) | 3.0 |
| Dihydropyrido[2,3-d]pyrimidine | ~300–350 | Variable (depends on substituents) | 1.5–2.5 |
Biological Activity
8-Chloropyrido[2,3-d]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its chlorine substitution at the 8th position of the pyridazine ring. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitution and cyclization, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored extensively. It has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: Melanoma Treatment
In a study involving melanoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM. Further analysis revealed that the compound caused significant G1 phase arrest, suggesting interference with cell cycle progression.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Receptor Interaction: It has been suggested that this compound interacts with receptors overexpressed in certain cancers, modulating their activity.
- Genotoxic Effects: Preliminary studies indicate that the compound may induce DNA damage in cancer cells, leading to apoptosis.
Research Findings
A review of literature reveals diverse applications and ongoing research into the biological activity of this compound:
- A study published in MDPI highlighted its potential as a pharmacophore in drug discovery programs aimed at developing new anticancer agents .
- Another investigation found that derivatives of pyrido[2,3-d]pyrimidines showed enhanced biological activity when modified at specific positions on the ring structure .
Q & A
What are the critical parameters for optimizing synthetic routes to 8-Chloropyrido[2,3-d]pyridazine?
Basic
Synthesis optimization requires careful control of solvent polarity, temperature, and reaction time. For example, THF with triethylamine (Et₃N) as a base is effective for cyclization steps, while elevated temperatures (e.g., 80–100°C) are often necessary for ring closure . Solvent choice (polar aprotic vs. protic) directly impacts reaction efficiency, as seen in one-pot multi-component reactions where DMF or DMSO enhances intermediate stability . Reaction progress should be monitored via TLC or HPLC to identify optimal quenching points.
How can researchers resolve discrepancies in spectral data during characterization?
Basic
Discrepancies in NMR or mass spectrometry (MS) data often arise from residual solvents, isotopic patterns (e.g., chlorine isotopes), or tautomeric equilibria. For this compound derivatives, high-resolution MS (HRMS) is critical to confirm molecular formulas, while ¹³C NMR can distinguish between regioisomers by analyzing aromatic carbon shifts . Cross-validate data with computational tools (e.g., DFT calculations for NMR predictions) to resolve ambiguities.
What catalytic strategies improve yield in heterocyclic functionalization?
Advanced
Transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) enables selective C–H functionalization. For instance, Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at the 2- or 5-positions of the pyridopyridazine core . Microwave-assisted synthesis reduces reaction times (from hours to minutes) and improves yields by 15–20% compared to conventional heating . Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) have also been used as recyclable catalysts for eco-friendly scaling .
How do structural modifications influence bioactivity in this compound derivatives?
Advanced
Structure-activity relationship (SAR) studies reveal that:
- Chlorine at the 8-position enhances electrophilicity, improving binding to kinase ATP pockets (e.g., TTK kinase inhibitors) .
- Methoxy or trifluoromethyl groups at the 2-position increase metabolic stability but may reduce solubility .
- Piperazine or morpholine side chains improve pharmacokinetics by enhancing water solubility and bioavailability .
Bioactivity assays (e.g., IC₅₀ measurements) should be paired with molecular docking to validate target interactions.
What computational methods predict regioselectivity in electrophilic substitutions?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites on the pyridopyridazine core. For example, the 3-position is more reactive toward electrophiles due to lower LUMO energy . Molecular dynamics simulations can model solvent effects, predicting reaction pathways for nitro- or amino-group introductions .
How does pH affect the stability of this compound in aqueous solutions?
Basic
The compound undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Stability studies show maximal integrity at pH 6–8, with degradation products (e.g., pyridazine-3,8-diol) identified via LC-MS . Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays to prevent decomposition.
What mechanisms govern the ring-opening reactions of this compound?
Advanced
Nucleophilic attack at the 8-chloro position triggers ring-opening, forming intermediates like α-chloroenamines. For example, reaction with sodium borohydride reduces the pyridazine ring, yielding dihydro derivatives, while amines (e.g., piperazine) induce substitution without ring cleavage . Kinetic studies using in situ IR spectroscopy can map reaction trajectories .
How to design multi-step syntheses for complex derivatives?
Advanced
Prioritize orthogonal protecting groups and sequential coupling reactions. A three-step approach is typical:
Core synthesis : One-pot cyclization of 2-aminopyridine with chloroacetic acid derivatives .
Functionalization : Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .
Side-chain incorporation : Click chemistry (e.g., CuAAC) for triazole or morpholine appendages .
Optimize each step using DoE (Design of Experiments) to minimize side reactions.
What strategies enhance selectivity in halogen exchange reactions?
Advanced
Selective halogen displacement requires:
- Catalytic systems : CuI/1,10-phenanthroline for Ullmann-type coupling to replace chlorine with aryl groups .
- Solvent effects : DMF enhances fluoride nucleophilicity for Cl-to-F exchanges .
- Microwave irradiation : Accelerates reactions, reducing byproduct formation from 25% to <5% .
How to address inconsistencies in melting point data across studies?
Basic
Variations arise from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures (7:3 v/v) yields a consistent polymorph, while DSC (Differential Scanning Calorimetry) confirms purity (>98%) . Report solvent and heating rate (e.g., 10°C/min) to standardize data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
